![molecular formula C20H22N2O2 B4164395 5-(4-biphenylyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide](/img/structure/B4164395.png)
5-(4-biphenylyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide
描述
5-(4-biphenylyl)-2,2,3,3-tetramethyl-2,3-dihydropyrazine 1,4-dioxide (also known as JP4-039) is a chemical compound that has been widely studied for its potential use as a therapeutic agent. This compound belongs to the family of pyrazine derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
作用机制
The mechanism of action of JP4-039 is not fully understood. However, it has been proposed that JP4-039 exerts its protective effects by scavenging reactive oxygen species (ROS) and inhibiting the activation of the NLRP3 inflammasome. ROS are highly reactive molecules that can cause damage to cells and tissues, while the NLRP3 inflammasome is a complex of proteins that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
JP4-039 has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its protective effects against IRI, JP4-039 has been reported to improve mitochondrial function, reduce oxidative stress, and inhibit apoptosis. Moreover, JP4-039 has been found to have a positive effect on glucose metabolism, which may be beneficial in the treatment of diabetes.
实验室实验的优点和局限性
JP4-039 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. Moreover, JP4-039 has been found to be non-toxic and well-tolerated in animal studies. However, JP4-039 has some limitations as well. For example, its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for the study of JP4-039. First, more research is needed to understand its mechanism of action and pharmacological properties. Second, the potential use of JP4-039 in the treatment of other pathological conditions, such as diabetes and cancer, should be explored. Third, the development of novel derivatives of JP4-039 with improved pharmacological properties may be a promising avenue of research. Finally, clinical trials are needed to evaluate the safety and efficacy of JP4-039 in humans.
科学研究应用
JP4-039 has been primarily studied for its potential use as a therapeutic agent in the treatment of ischemia-reperfusion injury (IRI). IRI is a pathological condition that occurs when blood flow is restored to an organ or tissue after a period of ischemia (lack of blood flow). This process can lead to tissue damage and inflammation, which can further exacerbate the injury. JP4-039 has been found to protect against IRI in various organs, including the heart, liver, and kidney.
属性
IUPAC Name |
2,2,3,3-tetramethyl-4-oxido-5-(4-phenylphenyl)pyrazin-1-ium 1-oxide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-19(2)20(3,4)22(24)18(14-21(19)23)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-14H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTSCCZJDFEHFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([N+](=O)C=C(N1[O-])C2=CC=C(C=C2)C3=CC=CC=C3)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。